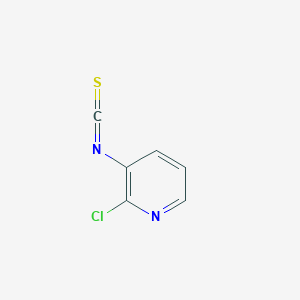

2-Chloro-3-isothiocyanatopyridine

描述

Contextualization of Pyridyl Isothiocyanates in Organic and Medicinal Chemistry

Pyridyl isothiocyanates belong to a broader class of organic compounds known as isothiocyanates (ITCs), which are characterized by the -N=C=S functional group. Both natural and synthetic isothiocyanates are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. google.com The pyridine (B92270) moiety, being an electron-deficient aromatic system, enhances the electrophilic character of the isothiocyanate carbon, making pyridyl isothiocyanates particularly reactive towards nucleophiles. nih.gov This heightened reactivity is a key feature that underpins their utility in the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles. organic-chemistry.orgcas.cz In medicinal chemistry, the isothiocyanate group can act as a covalent binder to biological targets, a property that is increasingly being exploited in drug design. For instance, 3-pyridyl-isothiocyanate has been identified as a promising cardioprotective agent due to its ability to release hydrogen sulfide (B99878) (H₂S). nih.gov

Strategic Importance of the 2-Chloro-3-isothiocyanatopyridine Scaffold in Synthetic Transformations

The synthetic value of this compound lies in the dual reactivity offered by its chloro and isothiocyanate functionalities. The isothiocyanate group serves as a versatile handle for the introduction of various molecular fragments through reactions with nucleophiles like amines, alcohols, and thiols. These reactions typically lead to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively, which can then be subjected to further cyclization reactions.

The chloro substituent at the 2-position of the pyridine ring provides an additional site for synthetic modification. It can be displaced by a variety of nucleophiles in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. This dual functionality makes this compound a powerful building block for the construction of fused heterocyclic systems.

A notable example of its synthetic utility is its reaction with compounds containing both electrophilic and nucleophilic centers. For instance, its interaction with aminoacetonitrile (B1212223) leads to the formation of 1-aminoimidazo[2,1-b]thiazolo[5,4-b]pyridine. epdf.pub Similarly, its condensation with methyl anthranilate yields a complex fused heterocyclic system, 12-oxo-12H-pyrido[3,2-a]thiazolo[2,3-b]quinazolin-12-one. epdf.pub These transformations highlight the ability of this compound to serve as a linchpin in the assembly of intricate molecular architectures.

The synthesis of this compound itself is anticipated to proceed from its corresponding amine, 2-chloro-3-aminopyridine. The conversion of an amino group to an isothiocyanate is a well-established transformation in organic chemistry, with several reliable methods available. These include the use of thiophosgene (B130339), carbon disulfide in the presence of a base followed by a desulfurizing agent, or reagents like phenyl chlorothionoformate. thieme-connect.comnih.gov The accessibility of the precursor amine further enhances the strategic importance of this compound as a synthetic intermediate.

Current Research Frontiers and Emerging Applications

While the specific applications of this compound are still an emerging area of research, the broader class of pyridyl isothiocyanates offers a glimpse into its potential. The established biological activities of isothiocyanates suggest that derivatives of this compound could be explored as novel therapeutic agents. The ability to readily synthesize a library of compounds from this scaffold by varying the nucleophile that reacts with the isothiocyanate group, or by modifying the chloro position, makes it an attractive starting point for drug discovery programs.

Furthermore, the reactivity of the isothiocyanate group can be harnessed in the development of new materials. For example, isothiocyanates can be used to functionalize polymers and surfaces, imparting new properties or providing sites for further chemical modification. The presence of the pyridine ring could also endow these materials with interesting electronic or coordination properties. The exploration of this compound in the synthesis of novel organic semiconductors, dyes, and ligands for catalysis represents a promising frontier in materials science.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-3-isothiocyanatopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2S/c7-6-5(9-4-10)2-1-3-8-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFYJJWYKOFTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40511923 | |

| Record name | 2-Chloro-3-isothiocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50470-12-7 | |

| Record name | 2-Chloro-3-isothiocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-isothiocyanatopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 3 Isothiocyanatopyridine

Precursor Synthesis Strategies for Pyridine (B92270) Core Functionalization

The creation of the functionalized pyridine core is a critical first step. This section details the synthesis of key precursors, including 2-chloro-3-aminopyridine and other essential pyridine building blocks.

Preparation of 2-Chloro-3-aminopyridine and Related Derivatives

The synthesis of 2-chloro-3-aminopyridine is a pivotal stage, with various methods developed to achieve this transformation efficiently.

One common route to 2-chloro-3-cyanopyridine (B134404), a precursor to the desired amine, begins with 3-cyanopyridine (B1664610) N-oxide. A method for this conversion involves dissolving 3-cyanopyridine N-oxide and bis(trichloromethyl)carbonate in an organic solvent. An organic base is then added dropwise at a controlled temperature, followed by heating to complete the reaction. google.com This approach offers the advantage of using a safer chlorinating agent compared to traditional reagents, minimizing the production of highly polluting waste. google.com Another patented method describes the preparation of 2-chloro-3-cyanopyridine by dissolving 3-cyanopyridine N-oxide in phosphorus oxychloride and controlling the pH of the system with an organic base at low temperatures before heating. patsnap.com

The synthesis of 3-cyanopyridine N-oxide itself can be achieved by reacting 3-cyanopyridine with an oxidizing agent like hydrogen peroxide in the presence of concentrated sulfuric acid. patsnap.com

| Starting Material | Reagents | Product | Key Conditions |

| 3-Cyanopyridine N-Oxide | Bis(trichloromethyl)carbonate, Organic Base | 2-Chloro-3-cyanopyridine | Dropwise addition of base at 5-40°C, then heating to 30-75°C google.com |

| 3-Cyanopyridine N-Oxide | Phosphorus Oxychloride, Organic Base | 2-Chloro-3-cyanopyridine | pH control at 9.5-10.5 at 0-5°C, followed by heating patsnap.com |

| 3-Cyanopyridine | Hydrogen Peroxide, Concentrated Sulfuric Acid | 3-Cyanopyridine N-Oxide | Reflux at 90°C patsnap.com |

This table summarizes key reaction conditions for the synthesis of 2-chloro-3-cyanopyridine and its precursor.

Direct chlorination of aminopyridines presents another important synthetic avenue. A variety of methods have been developed to achieve regioselective chlorination.

One approach utilizes Selectfluor as a promoter for the chlorination of 2-aminopyridines with lithium chloride (LiCl) in dimethylformamide (DMF) under mild conditions, yielding chlorinated pyridines in good to high yields. rsc.orgresearchgate.net The regioselectivity of this reaction is highly dependent on the substituent pattern of the starting aminopyridine. rsc.org

Another strategy involves the deaminative chlorination of aminoheterocycles. This method uses a pyrylium (B1242799) reagent and a simple chloride source, such as magnesium chloride (MgCl2), to selectively replace an amino group with a chlorine atom. nih.gov This technique avoids the use of potentially hazardous diazonium salts and harsh oxidizing agents. nih.gov

Furthermore, oxidative chlorination of aminopyridines can be achieved using hydrochloric acid and an oxidizing agent like hydrogen peroxide or sodium hypochlorite. google.com For instance, 2-amino-5-chloropyridine (B124133) can be prepared from 2-aminopyridine (B139424) using hydrochloric acid and sodium hypochlorite. google.com A patented process for preparing 2-chloro-3-aminopyridine involves the chlorination of 3-aminopyridine (B143674) with gaseous chlorine at low temperatures in the presence of a catalyst such as ferric chloride. google.com

| Starting Material | Chlorinating Agent/System | Product | Key Features |

| 2-Aminopyridines | Selectfluor, LiCl, DMF | Chlorinated Pyridines | Mild conditions, high regioselectivity rsc.orgresearchgate.net |

| Aminoheterocycles | Pyrylium reagent, MgCl2 | Chloroheterocycles | Deaminative chlorination, avoids diazonium salts nih.gov |

| Aminopyridines | HCl, H2O2/NaClO | Chlorinated Aminopyridines | Oxidative chlorination google.com |

| 3-Aminopyridine | Gaseous Chlorine, FeCl3 | 2-Chloro-3-aminopyridine | Low temperature, catalytic google.com |

This table outlines various chlorination methods for producing halogenated aminopyridines.

Development of Other Key Pyridine Building Blocks

The synthesis of diverse pyridine derivatives is crucial for creating a wide range of functionalized molecules. Researchers have developed methods to produce various pyridine building blocks. For example, 4-cyano-2-picoline can be synthesized by treating 2-picoline N-oxide with iodoethane (B44018) to form an N-ethoxy iodide derivative, which is then reacted with potassium cyanide. rasayanjournal.co.in This cyano-substituted pyridine can be a valuable precursor for further functionalization. The development of such building blocks expands the toolbox for medicinal and organic chemists. rasayanjournal.co.inresearchgate.net

Direct Conversion of Aminopyridines to Isothiocyanates

The final step in the synthesis of 2-chloro-3-isothiocyanatopyridine involves the conversion of the amino group to an isothiocyanate. One-pot approaches are particularly attractive for their efficiency and streamlined procedures.

One-Pot Approaches Utilizing Dithiocarbamate (B8719985) Intermediates

A prevalent and efficient method for converting primary amines to isothiocyanates involves the in-situ generation of a dithiocarbamate salt. nih.govbeilstein-journals.org This intermediate is formed by reacting the amine with carbon disulfide in the presence of a base. nih.govbeilstein-journals.orgmdpi.com The dithiocarbamate is then desulfurized to yield the final isothiocyanate product. nih.govbeilstein-journals.orgmdpi.com

The choice of base and desulfurylating agent is critical for the success of this reaction, especially for electron-deficient aminopyridines which can be less reactive. mdpi.com For instance, a one-pot process has been developed using aqueous iron(III) chloride for the desulfurization of dithiocarbamates generated from pyridyl amines, carbon disulfide, and a base like DABCO or sodium hydride. mdpi.com Another general method employs cyanuric chloride (TCT) as the desulfurylating reagent under aqueous conditions. beilstein-journals.org More environmentally benign reagents, such as tetrapropylammonium (B79313) tribromide, have also been reported for this transformation. nih.gov

| Amine Substrate | Reagents | Intermediate | Desulfurylating Agent | Product |

| Primary Amines | Carbon Disulfide, Base (e.g., Et3N, DABCO, NaH) | Dithiocarbamate Salt | Iron(III) Chloride mdpi.com | Isothiocyanates |

| Primary Amines | Carbon Disulfide, K2CO3 (aq) | Dithiocarbamate Salt | Cyanuric Chloride (TCT) beilstein-journals.org | Isothiocyanates |

| Primary Amines | Carbon Disulfide, Base | Dithiocarbamate Salt | Tetrapropylammonium Tribromide nih.gov | Isothiocyanates |

This table details the components of one-pot syntheses of isothiocyanates from amines via dithiocarbamate intermediates.

Optimization of Reaction Conditions and Reagent Systems

The transformation of the relatively electron-deficient 2-chloro-3-aminopyridine into this compound requires careful optimization of reaction conditions and reagent systems to achieve high yields and purity. The classical approach involves the use of thiophosgene (B130339) (CSCl₂), a highly effective but also highly toxic reagent. psu.edu Modern methodologies often focus on the in situ generation of a dithiocarbamate salt from the primary amine and carbon disulfide (CS₂), followed by desulfurization using a variety of reagents.

The choice of solvent, base, and desulfurizing agent is critical, particularly for electron-deficient arylamines like 2-chloro-3-aminopyridine. beilstein-journals.orgnih.gov A study on the synthesis of isothiocyanates from electron-deficient anilines demonstrated that a mixture of an organic solvent and water can be highly effective. beilstein-journals.org For instance, in the preparation of 4-chlorophenyl isothiocyanate, a solvent system of N,N-dimethylformamide (DMF) and water (1:4 v/v) provided a superior yield compared to water alone or other solvent mixtures. beilstein-journals.org The use of a suitable base, such as potassium carbonate (K₂CO₃), is essential for the formation of the dithiocarbamate salt. beilstein-journals.org

For the desulfurization step, a range of reagents has been explored to replace the hazardous thiophosgene. Triphosgene, also known as bis(trichloromethyl) carbonate (BTC), has been used effectively. chemrxiv.org Other desulfurizing agents include ethyl chloroformate, iodine, and various metal salts like cobalt(II) chloride and copper(II) sulfate. nih.gov A recent development involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as an efficient desulfurization reagent. nih.gov

The optimization of the reaction conditions for the synthesis of a model electron-deficient isothiocyanate, 4-chlorophenyl isothiocyanate, is summarized in the table below. These findings provide a valuable starting point for the synthesis of this compound.

| Entry | Solvent (v/v) | Time (h) | Conversion (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | H₂O | 20 | 56 | 50 | beilstein-journals.org |

| 2 | CH₃CN:H₂O (1:2) | 20 | 80 | 64 | beilstein-journals.org |

| 3 | DMAc:H₂O (1:2) | 6 | 91 | 86 | beilstein-journals.org |

| 4 | DMF:H₂O (1:2) | 6 | 98 | 91 | beilstein-journals.org |

| 5 | DMF:H₂O (1:4) | 6 | 98 | 92 | beilstein-journals.org |

| 6 | DMF:H₂O (1:6) | 10 | 90 | 80 | beilstein-journals.org |

Exploration of Substrate Scope and Electronic Effects on Yield

The electronic nature of the starting arylamine significantly influences the yield of the corresponding isothiocyanate. Electron-donating groups on the aromatic ring generally facilitate the reaction, leading to higher yields in shorter reaction times. Conversely, electron-withdrawing groups, such as the chloro substituent and the nitrogen atom in the pyridine ring of 2-chloro-3-aminopyridine, decrease the nucleophilicity of the amino group, making the formation of the dithiocarbamate intermediate more challenging. beilstein-journals.orgnih.gov

Research on a one-pot synthesis of isothiocyanates from various amines under aqueous conditions has provided valuable insights into these electronic effects. nih.gov While alkylamines and electron-rich arylamines afford excellent yields, electron-deficient arylamines require modified conditions, such as the use of a co-solvent like DMF and longer reaction times, to achieve satisfactory results. nih.gov For instance, the synthesis of isothiocyanates from anilines bearing strongly electron-withdrawing groups like trifluoromethyl (CF₃) and cyano (CN) was successful when using an excess of CS₂ in a DMF/water mixture at a slightly elevated temperature. nih.govresearchgate.net

The table below illustrates the effect of different substituents on the yield of aryl isothiocyanates, highlighting the conditions required for electron-deficient substrates.

| Substrate | CS₂ (equiv) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methylaniline | 1.2 | 4 | 95 | nih.gov |

| 4-Methoxyaniline | 1.2 | 3 | 97 | nih.gov |

| 4-Chloroaniline | 3.0 | 6 | 92 | beilstein-journals.orgnih.gov |

| 4-Bromoaniline | 3.0 | 6 | 93 | nih.gov |

| 4-(Trifluoromethyl)aniline | 5.0 | 20 | 90 | nih.govresearchgate.net |

| 4-Cyanoaniline | 5.0 | 24 | 91 | nih.govresearchgate.net |

Regioselective and Chemoselective Synthetic Pathways

The synthesis of the precursor, 2-chloro-3-aminopyridine, is a critical step that requires high regioselectivity to avoid the formation of unwanted isomers. Several synthetic routes to this intermediate have been developed.

One common approach starts from 3-aminopyridine. google.com Direct chlorination with gaseous chlorine in the presence of a catalyst such as ferric chloride can yield 2-chloro-3-aminopyridine. google.com However, this method can lead to over-chlorination. google.com Another method involves the reaction of 3-aminopyridine with hydrogen peroxide and hydrochloric acid. google.com

An alternative and often more selective route begins with 2-pyridone. google.com This method involves a sequence of nitration, N-alkylation for protection, directional chlorination, dealkylation, and finally reduction of the nitro group to afford 2-chloro-3-aminopyridine with high selectivity and yield. google.com The synthesis of 2-chloronicotinic acid, which can be a precursor to 2-chloro-3-aminopyridine via the Curtius or a similar rearrangement, has also been explored. google.comresearchgate.net

Furthermore, regioselective functionalization of 2-chloropyridines through metallation has been shown to be a powerful tool for introducing substituents at specific positions. mdpi.comrsc.org For instance, directed ortho-metallation of 2-chloropyridine (B119429) can be utilized to introduce a functional group at the C-3 position. rsc.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the synthesis of isothiocyanates, this has primarily focused on replacing toxic reagents and solvents. A major advancement is the move away from thiophosgene to carbon disulfide-based methods. cbijournal.com

Several "green" desulfurizing agents have been reported, including sodium persulfate (Na₂S₂O₈) in water, which allows for the conversion of a wide range of amines to isothiocyanates in good yields. chemrxiv.org The use of iodine in a biphasic water/ethyl acetate (B1210297) system also presents a greener alternative. cbijournal.com This method benefits from the easy separation of the product in the organic layer, simplifying the workup. cbijournal.com

Another approach utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) as a desulfurizing agent, which has the advantage of producing volatile byproducts that are easily removed. cbijournal.comkiku.dk Furthermore, microwave-assisted synthesis has been explored to accelerate the reaction and improve yields, often under solvent-free or aqueous conditions. nih.gov These green chemistry approaches offer promising avenues for the sustainable production of this compound and other valuable isothiocyanate intermediates.

Chemical Reactivity and Derivatization of 2 Chloro 3 Isothiocyanatopyridine

Reactivity of the Isothiocyanate Functional Group

The isothiocyanate (-N=C=S) group is a versatile functional group that readily undergoes nucleophilic addition reactions at the central carbon atom. This electrophilic carbon is susceptible to attack by a wide range of nucleophiles, leading to the formation of various derivatives.

The most common reaction of isothiocyanates is nucleophilic addition to the electrophilic carbon atom of the -N=C=S group. masterorganicchemistry.combyjus.com This reaction proceeds via a two-step mechanism involving the initial attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting intermediate. byjus.com

Isothiocyanates react readily with primary and secondary amines to form the corresponding thiourea (B124793) derivatives. researchgate.netnih.govorganic-chemistry.org This reaction is a cornerstone of thiourea synthesis due to its high efficiency and the vast structural diversity achievable. researchgate.net The reaction involves the nucleophilic attack of the amine's nitrogen atom on the central carbon of the isothiocyanate group. researchgate.net This reaction is generally high-yielding and can be carried out under mild conditions. nih.gov

For instance, the reaction of 2-chloro-3-isothiocyanatopyridine with a generic primary amine (R-NH₂) would yield an N-(2-chloro-3-pyridyl)-N'-substituted thiourea.

Table 1: Examples of Thiourea Formation from Isothiocyanates and Amines

| Isothiocyanate | Amine | Product (Thiourea) | Reference |

| Phenyl isothiocyanate | Aniline | N,N'-Diphenylthiourea | researchgate.net |

| Cyclohexyl isothiocyanate | Benzylamine | N-Cyclohexyl-N'-benzylthiourea | researchgate.net |

| General Case | Primary Amine (R-NH₂) | Symmetrical Thiourea | researchgate.net |

| General Case | Secondary Amine (R₂NH) | Trisubstituted Thiourea | organic-chemistry.org |

While less common than reactions with amines, isothiocyanates can also react with other nucleophiles such as alcohols and thiols. Alcohols react with isothiocyanates to form thiocarbamates (or thionourethanes). This reaction often requires a catalyst or harsher conditions compared to the reaction with amines because alcohols are weaker nucleophiles. byjus.comlibretexts.org

Thiols, being more nucleophilic than alcohols, react with isothiocyanates to form dithiocarbamates. masterorganicchemistry.com The higher nucleophilicity of the sulfur atom in a thiol facilitates the attack on the isothiocyanate carbon. researchgate.netchemistrysteps.com These reactions expand the range of derivatives accessible from this compound.

Table 2: Reactions of Isothiocyanates with Alcohols and Thiols

| Isothiocyanate | Nucleophile | Product |

| This compound | Ethanol | O-Ethyl N-(2-chloro-3-pyridyl)thiocarbamate |

| This compound | Ethanethiol | S-Ethyl N-(2-chloro-3-pyridyl)dithiocarbamate |

The presence of both the isothiocyanate group and the chloro-substituted pyridine (B92270) ring in this compound provides opportunities for both intramolecular and intermolecular cyclization reactions, leading to the formation of various fused heterocyclic systems. rsc.orgrsc.org

The isothiocyanate group can participate in cyclization reactions where it provides one or more atoms to the newly formed ring. In the context of this compound, intramolecular cyclization could potentially occur between the isothiocyanate group and a suitable substituent on the pyridine ring or an adjacent molecule. For example, a base-promoted cyclization of o-isothiocyanato arylacetylenes with aroylacetonitriles has been developed for the synthesis of benzo[d] researchgate.netnih.govthiazines. rsc.org

Intermolecular cyclization reactions can also lead to fused heterocycles. For instance, the reaction of isothiocyanates with certain bifunctional reagents can result in the formation of five- or six-membered heterocyclic rings. The specific product formed often depends on the reaction conditions and the nature of the reacting partner.

The scope and limitations of cyclization reactions involving pyridyl isothiocyanates are influenced by several factors. The electron-deficient nature of the pyridine ring can affect the nucleophilicity of adjacent groups, potentially hindering certain cyclization pathways. mdpi.com The synthesis of pyridyl isothiocyanates themselves can be challenging, especially for highly electron-deficient pyridines, which can limit the availability of starting materials for cyclization studies. mdpi.com

Furthermore, the regioselectivity of cyclization can be an issue, particularly in cases where multiple reaction sites are available. The development of selective cyclization methods is an ongoing area of research. While direct functionalization of the pyridine core can be difficult, various strategies are being explored to overcome these limitations. researchgate.net

Transformations to Other Sulfur- and Nitrogen-Containing Compounds

The isothiocyanate (-N=C=S) group is a key functional handle for the introduction of sulfur and nitrogen atoms into molecular frameworks, primarily through addition reactions to the electrophilic central carbon atom. A fundamental transformation of isothiocyanates is their reaction with primary and secondary amines to form substituted thiourea derivatives. This reaction is typically high-yielding and allows for significant structural diversity in the resulting thiourea products. wikipedia.orgconsensus.appyoutube.com While specific studies on this compound are not extensively detailed in readily available literature, the general reactivity of isothiocyanates suggests that it readily undergoes this transformation.

Furthermore, the isothiocyanate moiety is a precursor for the synthesis of more complex heterocyclic systems. For instance, isothiocyanates are known to participate in one-pot, three-component reactions to yield 2-iminothiazoles. This process often involves the in-situ formation of a thiourea intermediate from the reaction of the isothiocyanate with an amine, which then undergoes cyclization. Isothiocyanates can also undergo cyclization reactions to form other heterocyclic structures such as benzo[d] wikipedia.orgyoutube.comthiazines. Additionally, the thiourea derivatives formed from isothiocyanates can be further transformed into guanidines, expanding the range of accessible nitrogen-containing compounds. organicchemistrytutor.com

Reactivity of the Chlorine Atom at the Pyridine C2-Position

The chlorine atom at the C2-position of the pyridine ring is susceptible to substitution through various mechanisms, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2-position towards nucleophilic attack, facilitating the displacement of the chloro substituent.

Nucleophilic aromatic substitution (NAS) is a characteristic reaction of halopyridines, particularly those with the halogen at the 2- or 4-position. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the halogen, forming a temporary, negatively charged intermediate (a Meisenheimer complex). Aromaticity is then restored by the expulsion of the chloride ion. youtube.comorganicchemistrytutor.com

A variety of nucleophiles can be employed in these reactions. For instance, 2-chloropyridines readily react with aliphatic and heterocyclic amines to furnish the corresponding 2-aminopyridine (B139424) derivatives. consensus.app Other nucleophiles, such as alkoxides (e.g., methoxide), thiolates, and azide (B81097) ions, can also displace the chlorine atom to form ethers, thioethers, and azidopyridines, respectively. The efficiency of these reactions can be influenced by the nature of the nucleophile and the reaction conditions, which often involve heating. youtube.comsydney.edu.au

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The chlorine atom at the C2-position of this compound serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is widely used to form biaryl structures and to introduce alkyl substituents onto aromatic rings. nih.govmdpi.comresearchgate.netmdpi.commdpi.com The reaction is tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.commdpi.comyoutube.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts and is carried out in the presence of a base. wikipedia.orglibretexts.orgresearchgate.net It is a powerful method for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.org The reaction has been successfully applied to various chloro- and bromo-pyridines, indicating its applicability to this compound for the introduction of alkynyl moieties. nih.govnih.gov

Buchwald-Hartwig Amination: This reaction provides a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgresearchgate.netrsc.orgresearchgate.net It represents a significant improvement over traditional methods for synthesizing aryl amines, which often require harsh conditions. wikipedia.org The Buchwald-Hartwig amination is compatible with a wide array of primary and secondary amines and has been successfully employed with various (hetero)aryl chlorides. researchgate.netrsc.org

Dual Functionality and Orthogonal Reactivity

A significant advantage of this compound in synthetic chemistry is the differential reactivity of its two functional groups. The isothiocyanate group and the chloro group can be manipulated independently under different reaction conditions, a concept known as orthogonal reactivity. This allows for the stepwise and selective derivatization of the molecule.

For example, the isothiocyanate group can be selectively reacted with an amine to form a thiourea derivative, leaving the chloro group intact. The resulting N-(2-chloropyridin-3-yl)thiourea can then be subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, to introduce a new substituent at the C2-position. Conversely, the chloro group could first be modified via a cross-coupling reaction, and the isothiocyanate group on the newly formed derivative could then be reacted with a nucleophile. This orthogonal reactivity allows for the controlled and systematic construction of complex molecules with diverse functionalities.

Development of Chemical Libraries via Derivatization for Screening Purposes

The ability to selectively and efficiently derivatize this compound at two distinct positions makes it an ideal scaffold for the development of chemical libraries for high-throughput screening. By employing the various reactions described above, a large and diverse collection of compounds can be generated from this single starting material.

For instance, a library of thiourea derivatives can be synthesized by reacting this compound with a diverse set of amines. Each of these thiourea compounds can then be further diversified by subjecting them to a range of palladium-catalyzed cross-coupling reactions with different boronic acids, alkynes, or amines. This combinatorial approach allows for the rapid generation of a multitude of unique molecular structures. Such libraries are invaluable in the search for new bioactive molecules for pharmaceutical and agrochemical applications, as they allow for the systematic exploration of the chemical space around the pyridyl-thiourea core. The derivatization can also be used to create specific probes for chemical biology, for example, by attaching fluorescent tags or reactive groups for target identification. nih.gov

Mechanistic Investigations of Biological Activity and Pharmacological Targeting

General Biological Activity Profiles of Pyridyl Isothiocyanates

Pyridyl isothiocyanates exhibit a diverse array of biological activities, which are largely attributed to the electrophilic nature of the isothiocyanate group. This reactivity allows them to form covalent adducts with nucleophilic residues in biomolecules, such as the thiol groups of cysteine and the amino groups of lysine (B10760008) in proteins. nih.govresearchgate.net This covalent modification can alter the function of key proteins and disrupt cellular processes, leading to the observed biological effects.

The antimicrobial properties of isothiocyanates have been recognized for some time. nih.gov They are known to be effective against a variety of microorganisms, including bacteria and fungi. nih.govnih.gov The antimicrobial action of isothiocyanates is thought to be multi-targeted, involving the inhibition of various metabolic pathways and damage to cellular structures. For instance, allyl isothiocyanate has been shown to inhibit enzymes like thioredoxin reductase and acetate (B1210297) kinase in Escherichia coli O157:H7. nih.gov

Research into pyridyl isothiocyanates has also revealed their potential as antimicrobial agents. For example, nicotinoyl isothiocyanate derivatives have demonstrated excellent antibacterial activity against several bacterial strains, including S. aureus, E. faecalis, E. coli, A. baumannii, and P. aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL. nih.gov The introduction of a pyridine (B92270) moiety can influence the compound's solubility and ability to interact with microbial targets, potentially enhancing its antimicrobial efficacy. nih.gov

Table 1: Antimicrobial Activity of Selected Pyridyl Isothiocyanates

| Compound | Target Organism | Activity | Reference |

| Nicotinoyl isothiocyanate derivatives | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | MIC: 31.25-62.5 μg/mL | nih.gov |

Isothiocyanates, in general, are widely studied for their cancer chemopreventive and therapeutic properties. nih.govnih.govmdpi.com Their mechanisms of action are multifaceted and include the induction of phase II detoxification enzymes, inhibition of phase I carcinogen-activating enzymes, induction of cell cycle arrest and apoptosis, and inhibition of angiogenesis. nih.govnih.gov

Pyridyl isothiocyanates have also shown promise in anticancer research. scirp.orgnih.gov For example, the synthetic isothiocyanate 2-(2-pyridyl) ethyl isothiocyanate (PY-ITC) was found to suppress the growth of cancerous cells at lower concentrations than the well-studied sulforaphane (B1684495). nih.gov It was also more potent at inducing the p21 protein, a key regulator of cell cycle progression. nih.gov Studies on various cancer cell lines have shown that isothiocyanates can induce apoptosis and cell cycle arrest in a dose-dependent manner. nih.gov For instance, at lower concentrations, phenethyl isothiocyanate (PEITC) and benzyl (B1604629) isothiocyanate (BITC) induced apoptosis in human non-small cell lung carcinoma A549 cells, while at higher concentrations, they led to necrosis. nih.gov The cytotoxic effects of isothiocyanates appear to be selective for cancer cells, with lower toxicity observed in normal cells. nih.gov

Table 2: Anticancer Activity of Selected Pyridyl Isothiocyanates

| Compound | Cell Line | Effect | Reference |

| 2-(2-pyridyl) ethyl isothiocyanate (PY-ITC) | Cancerous cells | Suppressed cell growth, induced p21 protein | nih.gov |

| Phenethyl isothiocyanate (PEITC) | Human non-small cell lung carcinoma A549 cells | Induced apoptosis at ≤10 μmol/L, necrosis at 25 μmol/L | nih.gov |

| Benzyl isothiocyanate (BITC) | Human non-small cell lung carcinoma A549 cells | Induced apoptosis at ≤10 μmol/L, necrosis at 25 μmol/L | nih.gov |

The biological activity of isothiocyanates extends to the field of agriculture, where they have been investigated for their potential as insecticides, herbicides, and fungicides. mdpi.commdpi.com The pyridine ring is a common structural motif in many neonicotinoid insecticides, suggesting that pyridyl isothiocyanates could have valuable insecticidal properties. nih.gov

Research has demonstrated the insecticidal efficacy of various pyridine derivatives. nih.govresearchgate.net For instance, certain functionalized pyridine compounds have shown significant toxicity towards aphids, with some derivatives exhibiting higher bioactivity than the commercial insecticide acetamiprid. nih.gov The presence of a chlorophenyl group in the pyridine structure has been noted to enhance insecticidal effectiveness. nih.gov Isothiocyanates are also utilized as intermediates in the production of various pesticides, including insecticides, fungicides, and herbicides. mdpi.com

Table 3: Insecticidal Activity of Selected Pyridine Derivatives

| Compound | Target Pest | LC50 Value (mg/L) | Reference |

| Pyridine derivative 1f | Aphis craccivora (nymphs) | 0.080 | nih.gov |

| Pyridine derivative 1d | Aphis craccivora (nymphs) | 0.098 | nih.gov |

| Pyridine derivative 1c | Aphis craccivora (nymphs) | 0.127 | nih.gov |

| Acetamiprid (reference) | Aphis craccivora (nymphs) | 0.045 | nih.gov |

Enzyme Interaction and Inhibition Kinetics

The biological effects of isothiocyanates are fundamentally linked to their interactions with proteins, particularly enzymes. nih.govnih.govjst.go.jp The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by amino acid residues, leading to covalent modification and often, inhibition of enzyme activity. nih.govresearchgate.net

Isothiocyanates are known to inhibit a wide range of enzymes through covalent modification. nih.govnih.gov The primary targets are often cysteine and lysine residues. researchgate.net The reaction with the thiol group of cysteine forms a dithiocarbamate (B8719985) adduct, which can be reversible, while the reaction with the amino group of lysine forms a more stable thiourea (B124793) adduct. researchgate.net

The inhibition of enzymes by isothiocyanates can have significant physiological consequences. For example, the inhibition of phase I metabolizing enzymes, such as cytochrome P450s, can prevent the activation of procarcinogens. nih.govnih.gov Conversely, the induction of phase II detoxification enzymes, like glutathione (B108866) S-transferases, can enhance the elimination of carcinogens. nih.gov Isothiocyanates have also been shown to inhibit other key cellular enzymes, including those involved in signal transduction pathways and inflammatory responses. nih.govjst.go.jp For instance, they can covalently modify and inhibit the activity of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine implicated in cancer. nih.gov

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. sigmaaldrich.com The Ki value is a more fundamental measure of the inhibitor's binding affinity to the enzyme. sigmaaldrich.com For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km). sigmaaldrich.comnih.gov

Determining these parameters is crucial for understanding the structure-activity relationships of inhibitors and for guiding the development of more potent and selective compounds. For example, studies on pyridine-urea derivatives as inhibitors of VEGFR-2, a key enzyme in angiogenesis, have reported IC50 values in the low micromolar range. researchgate.net Retrospective analyses have shown that, under appropriate experimental conditions, Ki values can be reliably estimated from IC50 values, which can streamline the inhibitor characterization process. nih.govresearchgate.net

Receptor Binding Affinity and Ligand-Target Interactions

Investigation of Specific Receptor Modulation

Currently, there is a notable absence of published studies specifically investigating the receptor binding affinity and specific receptor modulation of 2-Chloro-3-isothiocyanatopyridine. The isothiocyanate group is known for its electrophilic nature, suggesting a high potential for covalent interactions with nucleophilic residues on proteins, which could include receptors. However, without dedicated binding assays, the identity of any specific receptors and the affinity with which this compound binds remain speculative.

Profiling of Compound-Protein Interactions

The primary mechanism by which isothiocyanates are understood to exert their biological effects is through the covalent modification of proteins. The electrophilic isothiocyanate moiety (-N=C=S) readily reacts with nucleophilic groups on amino acid residues, particularly the thiol group of cysteine.

While specific protein interaction profiles for this compound are not available, studies on other ITCs, such as sulforaphane and phenethyl isothiocyanate (PEITC), have identified a range of protein targets. A prominent target for ITCs is tubulin , a critical component of the cytoskeleton. Covalent binding of ITCs to cysteine residues on tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. It is plausible that this compound could share this target, though this requires experimental verification.

Table 1: Potential Protein Interaction Characteristics of Isothiocyanates

| Interaction Type | Target Residue | Potential Consequence |

| Covalent Adduction | Cysteine (thiol group) | Alteration of protein structure and function |

| Lysine (amino group) | Modulation of protein activity |

This table represents generalized interactions of isothiocyanates and is not based on specific data for this compound.

Molecular Mechanisms of Action in Cellular Systems

Cellular Pathway Modulation Studies

Given the lack of specific research on this compound, its precise effects on cellular pathways are unknown. However, based on the known activities of other isothiocyanates, it is hypothesized that it could modulate key signaling pathways involved in cell survival, proliferation, and death.

For instance, many ITCs have been shown to induce apoptosis through the mitochondrial pathway . This typically involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c and the subsequent activation of caspases. Furthermore, ITCs are known to induce cell cycle arrest, often at the G2/M phase, by affecting the expression and activity of cyclin-dependent kinases (CDKs) and cyclins.

Table 2: Hypothesized Cellular Pathway Modulation by this compound (Based on General ITC Activity)

| Pathway | Potential Effect | Key Molecular Players (Hypothesized) |

| Apoptosis | Induction | Bcl-2 family proteins, Cytochrome c, Caspases |

| Cell Cycle | Arrest (e.g., at G2/M) | Cyclin-dependent kinases (CDKs), Cyclins |

This table is speculative and based on the known mechanisms of other isothiocyanates.

Impact on Key Biochemical Processes

The impact of this compound on specific biochemical processes has not been documented. The covalent binding of ITCs to enzymes can lead to their inhibition or activation, thereby affecting various metabolic pathways. For example, some ITCs have been shown to inhibit phase I drug-metabolizing enzymes while inducing phase II detoxification enzymes. This dual activity is a hallmark of many ITCs and contributes to their chemopreventive properties. Whether this compound exhibits similar effects on these or other biochemical processes is a critical question that remains to be answered through future research.

Structure Activity Relationship Sar Studies and Bioisosteric Modification Strategies

Systematic Structural Modifications and Analog Synthesis

The systematic modification of the 2-chloro-3-isothiocyanatopyridine core allows for a detailed investigation of how different chemical features influence its biological profile. The synthesis of analogs with varied substituents on the pyridine (B92270) ring and alterations to the isothiocyanate group is a key strategy in this endeavor.

While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles of medicinal chemistry allow for predictions based on related structures. The biological activity of pyridine derivatives is known to be significantly influenced by the nature and position of substituents. researchgate.net For instance, in a series of 2-chloro-pyridine derivatives containing flavone (B191248) moieties, substitutions on the flavone ring were found to be critical for their inhibitory activity against the gastric cancer cell line SGC-7901 and telomerase. nih.gov

The isothiocyanate (-N=C=S) group is a key pharmacophore, known for its ability to form covalent bonds with biological nucleophiles, often leading to irreversible inhibition of target proteins like enzymes. nih.gov The reactivity of the isothiocyanate group, and thus the biological potency, can be modulated by the electronic properties of the pyridine ring. Electron-withdrawing groups on the pyridine ring would be expected to increase the electrophilicity of the isothiocyanate carbon, potentially enhancing its reactivity and biological potency. Conversely, electron-donating groups might decrease its reactivity.

In a study of isothiocyanate-based tubulin polymerization inhibitors, the chemical structure of the isothiocyanate-containing molecule was shown to strongly influence its potential. nih.gov The size and nature of the group attached to the isothiocyanate moiety were found to be determining factors for their binding preference within target proteins. nih.gov For example, the introduction of different substituents on a 4-thiazolidinone (B1220212) ring attached to a 2-chloro-3-(4-nitrophenyl)-2-propenylidene scaffold significantly impacted anticancer cytotoxicity. nih.gov Specifically, derivatives with carboxylic acid residues or a p-hydroxyphenyl substituent at position 3 of the thiazolidinone ring were the most effective. nih.gov This highlights the importance of systematic variation of substituents to probe the SAR.

| Modification Site | Substituent Type | Predicted Impact on Potency | Rationale |

|---|---|---|---|

| Pyridine Ring (Positions 4, 5, 6) | Electron-Withdrawing Groups (e.g., -NO2, -CN) | Increase | Enhances the electrophilicity of the isothiocyanate carbon. |

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Decrease | Reduces the electrophilicity of the isothiocyanate carbon. | |

| 2-Position | Replacement of Chlorine with other Halogens (F, Br, I) | Variable | Alters electronic properties and potential for halogen bonding. |

| Replacement with non-halogen groups | Variable | Significant change in steric and electronic profile. | |

| Isothiocyanate Group | Replacement with Isocyanate (-N=C=O) | Potentially altered reactivity and selectivity. | Isocyanates are also electrophilic but have different reactivity profiles. |

| Replacement with Thiourea (B124793) derivatives | Variable | Introduces hydrogen bonding capabilities and alters geometry. |

Rational drug design aims to create molecules with improved therapeutic properties based on an understanding of the target and ligand-receptor interactions. rsc.orgnih.gov For this compound, this would involve designing analogs with enhanced potency, selectivity, and favorable pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties.

One rational approach is to design hybrid molecules that combine the this compound scaffold with other pharmacophores known to have a desired biological effect. For example, the "hybrid-pharmacophore" approach has been successfully used to create potent anticancer agents. nih.gov

Another key aspect of rational design is the optimization of physicochemical properties. For instance, lipophilicity (logP) is a critical parameter influencing a drug's absorption and distribution. In the development of antimalarial quinazolinediones, replacing a methoxy (B1213986) group with a halogen was a strategy to modulate electronic properties and metabolic stability. mdpi.com Similarly, for this compound analogs, modifications can be made to fine-tune lipophilicity to achieve a balance between cell permeability and aqueous solubility.

Computational modeling can aid in the rational design process by predicting the binding of analogs to a target protein. nih.gov By understanding the binding mode, modifications can be designed to enhance interactions with key residues in the active site, thereby improving potency and selectivity. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of the biological target, ligand-based drug design methods are invaluable. nih.gov These approaches rely on the information derived from a set of molecules known to be active.

Pharmacophore modeling is a key ligand-based technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. researchgate.net A pharmacophore model for this compound and its analogs could be developed based on a set of active compounds. This model would highlight the crucial spatial relationships between the pyridine ring, the chlorine atom, the isothiocyanate group, and any other key substituents. Once developed, this pharmacophore model can be used as a 3D query to screen virtual compound libraries to identify novel, structurally diverse molecules with the potential for the same biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is another powerful ligand-based method. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound analogs, a QSAR model could be built to predict the potency of new, unsynthesized compounds, thereby guiding the design of more effective analogs.

These computational approaches, when used in conjunction with synthetic chemistry and biological testing, can significantly accelerate the process of lead optimization and the discovery of new drug candidates based on the this compound scaffold.

Scaffold Hopping and Lead Optimization Methodologies

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. For the chemical entity this compound, while specific, direct examples of its use in extensive scaffold hopping and lead optimization campaigns are not widely documented in publicly available research, we can extrapolate and discuss potential strategies based on established medicinal chemistry principles. These strategies include scaffold hopping and various lead optimization techniques, which are crucial for transforming a promising but imperfect lead molecule into a viable drug candidate.

Scaffold Hopping: Exploring New Chemical Space

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework (the scaffold) of a known active compound with a different, often structurally distinct, scaffold while aiming to retain or improve biological activity. nih.govresearchgate.net This approach is particularly valuable for navigating away from known intellectual property, overcoming metabolic liabilities, or improving physicochemical properties. nih.gov

For a molecule like this compound, a scaffold hopping approach could involve several theoretical modifications:

Modification of the Isothiocyanate Group: The isothiocyanate (-N=C=S) group is a reactive electrophile that often contributes to the biological activity of a compound through covalent interactions with target proteins. A scaffold hopping strategy could explore replacing this group with other functionalities that can act as similar pharmacophores. Depending on the desired mechanism of action (covalent or non-covalent), alternatives could include nitriles, aldehydes, or other Michael acceptors.

A hypothetical scaffold hopping campaign starting from this compound could generate a diverse library of new compounds. The success of such a campaign would be contingent on robust biological screening to identify novel scaffolds that maintain or enhance the desired therapeutic activity.

Lead Optimization: Refining the Molecular Blueprint

Lead optimization is an iterative process of refining a lead compound to enhance its desirable properties while minimizing undesirable ones. nih.gov This process typically involves making small, targeted modifications to the molecule's structure.

For this compound, lead optimization efforts would likely focus on the following areas:

Conformational Constraints: Introducing conformational rigidity into a flexible molecule can sometimes lead to an increase in potency and selectivity by locking the molecule into its bioactive conformation. For the pyridyl-isothiocyanate scaffold, this could be achieved by incorporating the isothiocyanate group into a ring system fused to the pyridine core.

The table below illustrates a hypothetical set of analogs that could be synthesized and tested in a lead optimization campaign for this compound, based on the principles discussed.

| Compound ID | Scaffold Modification | Rationale | Predicted Outcome |

| Lead | This compound | Initial hit compound | Baseline activity |

| Analog 1 | 2-Fluoro-3-isothiocyanatopyridine | Evaluate effect of halogen size and electronegativity | Potentially altered potency and metabolic stability |

| Analog 2 | 2-Methoxy-3-isothiocyanatopyridine | Introduce electron-donating group | Probe electronic requirements of the binding pocket |

| Analog 3 | 3-Isothiocyanatopyridine-N-oxide | Bioisosteric replacement of the pyridine nitrogen | May alter solubility and binding interactions |

| Analog 4 | 2-Chloro-3-cyanopyridine (B134404) | Replacement of isothiocyanate with a nitrile group | Explore non-covalent interactions and reduce reactivity |

| Analog 5 | Thieno[2,3-b]pyridine-2-isothiocyanate | Conformational restriction of the scaffold | Potentially increased potency and selectivity |

Table 1: Hypothetical Analogs for Lead Optimization

It is important to note that the outcomes listed in the table are predictive and would need to be confirmed through synthesis and rigorous biological evaluation. The data from such studies would be crucial for building a comprehensive understanding of the structure-activity relationships and guiding further optimization efforts.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic properties of molecules. These methods provide a theoretical framework for understanding molecular structure and reactivity.

Analysis of Frontier Molecular Orbitals

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. The energy and localization of the HOMO indicate the ability to donate electrons, while the LUMO's energy and location point to its electron-accepting capabilities. For 2-Chloro-3-isothiocyanatopyridine, one would expect the isothiocyanate group and the pyridine (B92270) ring's nitrogen and chlorine atoms to significantly influence the electronic distribution and the nature of these frontier orbitals. However, no specific studies detailing the HOMO-LUMO gap or the spatial distribution of these orbitals for this compound have been found.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, theoretical studies could predict its reactivity towards nucleophiles or its behavior in cycloaddition reactions. Such studies would involve calculating the energies of reactants, transition states, and products. The absence of published research in this area means that the specific reaction pathways and activation barriers for this compound remain theoretically uncharacterized.

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly important in drug discovery for predicting the interaction between a ligand and a protein's active site.

Prediction of Binding Modes for Biological Targets

While derivatives of 2-chloropyridine (B119429) have been investigated as potential inhibitors for various biological targets through molecular docking studies, no such research has been published for this compound. sigmaaldrich.comnih.gov Predicting its binding modes would require a specific biological target and computational analysis to determine the likely interactions, such as hydrogen bonds and hydrophobic contacts, within the binding pocket.

Computational Assessment of Binding Affinities

Following the prediction of a binding mode, computational methods can be used to estimate the binding affinity, often expressed as a binding energy score. These scores help in ranking potential drug candidates. Without any molecular docking studies on this compound, there is no computationally assessed data on its potential binding affinities to any biological target.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational flexibility of a molecule and the dynamic behavior of a protein-ligand complex over time. An MD simulation for this compound could reveal its preferred conformations in different solvent environments and the stability of its interaction with a potential biological target. Currently, there are no published MD simulation studies for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important area of computational chemistry focused on developing mathematical relationships between the chemical structure of a compound and its biological activity. nih.govcore.ac.uk These in silico models are valuable for predicting the effects of new or untested chemicals, thereby prioritizing them for further synthesis and testing while minimizing experimental resources. nih.gov The fundamental principle of QSAR is that the variations in the biological activity of a group of compounds are dependent on the changes in their molecular features. nih.gov

For a QSAR model to be considered robust and reliable for regulatory or scientific purposes, it must adhere to several key principles, including having an unambiguous algorithm, being statistically robust, having a defined applicability domain, and offering a mechanistic interpretation where possible. nih.gov The process involves selecting a dataset of compounds with known activities, calculating various molecular descriptors that quantify their structural and physicochemical properties, and then using statistical methods to build a model that correlates these descriptors with the observed activity. nih.govnih.gov While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodology can be applied by examining related isothiocyanate compounds.

Predictive QSAR models are designed to estimate the biological activity of compounds, such as toxicity or therapeutic efficacy, based on their molecular structure. nih.gov These models are developed by training on a set of molecules with known activities and are then validated using an external test set to ensure their predictive power. nih.gov

In the context of isothiocyanates, QSAR models can be developed to predict a range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. researchgate.netrsc.orgoaepublish.com A key biological activity identified for pyridyl isothiocyanates is their ability to act as hydrogen sulfide (B99878) (H₂S) donors, a property linked to cardioprotective effects. nih.gov A study on a series of natural and synthetic isothiocyanates identified 3-pyridyl-isothiocyanate, a close structural analog of this compound, as a particularly potent H₂S donor. nih.gov

The development of a predictive model for the H₂S-releasing properties of such compounds would involve correlating their structural descriptors with the measured H₂S production. For instance, a multiple linear regression (MLR) model might take the form:

Log(Activity) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Where the descriptors represent quantifiable molecular properties. While a specific model for this compound is not available, the data from related compounds can serve as a basis for such a model. The table below illustrates the H₂S-releasing activity of 3-pyridyl-isothiocyanate, providing a basis for comparison and prediction.

Table 1: H₂S Releasing Properties of a Related Pyridyl Isothiocyanate

| Compound | Structure | H₂S Release (Cₘₐₓ in µM)¹ | Biological Context |

|---|---|---|---|

| 3-Pyridyl-isothiocyanate |  | 65.436 | Cardioprotective Agent nih.gov |

| This compound |  | Data not available | Anticipated biological activity based on isothiocyanate and pyridine moieties. researchgate.netnih.gov |

¹Data from a study where compounds were incubated at 1 mM with 4 mM L-Cysteine. nih.gov

A crucial outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. nih.gov These descriptors are numerical representations of a molecule's physicochemical properties and can be categorized as electronic, steric, hydrophobic, or topological, among others. Identifying these critical descriptors provides insight into the mechanism of action and helps in designing new, more potent compounds. nih.gov

For isothiocyanates, the electrophilic nature of the -N=C=S group is fundamental to their biological activity, as it readily reacts with nucleophiles like the sulfhydryl groups of cysteine residues in proteins. researchgate.net In the case of pyridyl isothiocyanates, the electronic properties of the pyridine ring are a critical factor. nih.gov

Key structural descriptors relevant to the activity of this compound would likely include:

Electronic Descriptors: The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, significantly influences the reactivity of the isothiocyanate group. nih.gov The addition of a chlorine atom at the 2-position further withdraws electron density, potentially enhancing the electrophilicity of the molecule. Descriptors such as partial charges on atoms, dipole moment, and HOMO/LUMO energies would be critical.

Steric Descriptors: The size and shape of the molecule, influenced by the chloro- and isothiocyanato- groups on the pyridine ring, can affect how the molecule fits into a biological target like an enzyme's active site. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) would be important.

Topological Descriptors: These descriptors describe the connectivity and branching of the molecule. Indices like the Wiener index or Kier & Hall connectivity indices quantify the molecular structure and have been used in various QSAR models. nih.gov

Hydrophobicity Descriptors: The octanol-water partition coefficient (LogP) is a key descriptor for a compound's ability to cross cell membranes. The lipophilicity of isothiocyanates allows them to cross the blood-brain barrier, which is relevant for potential neuroprotective activities. mdpi.com

The study on H₂S-releasing isothiocyanates specifically noted that the electron-deficient nature of the pyridine ring in 3-pyridyl-isothiocyanate accounted for its high activity. nih.gov This suggests that electronic descriptors would be particularly dominant in any QSAR model for this compound.

Table 2: Potential Critical Structural Descriptors for this compound Activity

| Descriptor Type | Specific Descriptor Example | Predicted Influence on Biological Activity |

|---|---|---|

| Electronic | Partial Charge on Isothiocyanate Carbon | A more positive partial charge would increase electrophilicity and reactivity towards biological nucleophiles. nih.govresearchgate.net |

| Electronic | LUMO (Lowest Unoccupied Molecular Orbital) Energy | Lower LUMO energy indicates greater electrophilicity and susceptibility to nucleophilic attack. |

| Steric | Molecular Volume | Can influence binding affinity to target proteins; optimal size is required for a good fit. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and distribution within biological systems. mdpi.com |

| Topological | Wiener Index | Relates to molecular branching and compactness, which can correlate with various biological activities. nih.gov |

Role of 2 Chloro 3 Isothiocyanatopyridine in Advanced Heterocyclic Chemistry and Organic Synthesis

Utility as a Versatile Building Block for Complex Nitrogen- and Sulfur-Containing Heterocycles

The dual reactivity of 2-Chloro-3-isothiocyanatopyridine renders it an exceptionally useful scaffold for the synthesis of a wide array of fused and substituted heterocyclic systems. The isothiocyanate group readily reacts with various nucleophiles, while the chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution. wikipedia.orgchempanda.com This allows for sequential or, in some cases, one-pot reactions to construct intricate molecular frameworks.

The reaction of this compound with N-nucleophiles, such as primary and secondary amines, is expected to yield N,N'-disubstituted thiourea (B124793) derivatives. These thioureas can then undergo intramolecular cyclization through the displacement of the adjacent chlorine atom, leading to the formation of fused heterocyclic systems like pyridothiazines. For instance, reaction with an amino alcohol could, after initial thiourea formation, lead to a pyridothiadiazine ring system upon cyclization.

Similarly, S-nucleophiles like thiols can add to the isothiocyanate group to form dithiocarbamates. Subsequent intramolecular cyclization would provide access to sulfur-rich heterocyclic structures. The reactivity of the isothiocyanate group also extends to [3+2] cycloaddition reactions with 1,3-dipoles, offering a pathway to five-membered heterocyclic rings fused to the pyridine core. rsc.orgcdnsciencepub.com

Table 1: Potential Heterocyclic Systems Derived from this compound

| Reactant | Intermediate Product | Final Heterocyclic System |

| Primary Amine (R-NH₂) | N-(2-chloropyridin-3-yl)-N'-R-thiourea | Pyridothiazine derivative |

| Hydrazine (H₂NNH₂) | 1-(2-chloropyridin-3-yl)thiosemicarbazide | Pyridothiadiazine derivative |

| Amino-thiol | N-(2-chloropyridin-3-yl)thiourea with thiol side chain | Fused Pyridothiazepine |

| Azomethine Ylide | [3+2] Cycloaddition adduct | Fused Pyrrolothiazole |

Participation in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. acsgcipr.org Isocyanides and isothiocyanates are well-known participants in various MCRs, most notably the Ugi and Passerini reactions. acs.orgresearchgate.netnih.govnih.govyoutube.com

This compound can be envisioned as a key component in Ugi-type reactions. In a typical Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. By substituting the isocyanide with this compound, it is plausible to generate complex peptide-like structures bearing the 2-chloropyridyl moiety. The resulting product would also contain a thiourea linkage, offering further opportunities for post-modification.

The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, could also be adapted to utilize this compound. This would lead to the formation of α-acyloxy-thioamides, which are valuable synthetic intermediates. The presence of the reactive chlorine atom on the pyridine ring adds another layer of complexity and synthetic potential to the products of these MCRs, allowing for subsequent cyclization or cross-coupling reactions.

Methodologies for the Synthesis of Novel Pyridine Derivatives

The inherent reactivity of the chloro and isothiocyanato groups in this compound provides a platform for the development of methodologies aimed at synthesizing novel, highly substituted pyridine derivatives. The chlorine atom at the 2-position can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNA_r) reactions. wikipedia.orgchempanda.comnih.gov

The isothiocyanate group can be transformed into a range of other functional groups. For example, hydrolysis can convert it to an amine, while reaction with alcohols in the presence of a catalyst can yield thiocarbamates. These transformations, coupled with the reactivity of the chlorine atom, allow for a diverse array of substitution patterns on the pyridine ring.

Chemoselective manipulation of either the chloro or the isothiocyanato group is a key strategy. For instance, the isothiocyanate can be reacted with a nucleophile under mild conditions, leaving the chloro group intact for a subsequent cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling. This stepwise approach enables the controlled and systematic construction of complex pyridine-based molecules. rsc.org

Table 2: Potential Transformations of this compound

| Reagent/Condition | Functional Group Transformation | Product Class |

| R-NH₂ | Isothiocyanate to Thiourea | 2-Chloro-3-thioureidopyridines |

| R-SH | Isothiocyanate to Dithiocarbamate (B8719985) | 2-Chloro-3-dithiocarbamoylpyridines |

| H₂O, H⁺ | Isothiocyanate to Amine | 2-Chloro-3-aminopyridine |

| R-OH, Catalyst | Isothiocyanate to Thiocarbamate | 2-Chloro-3-thiocarbamoylpyridines |

| R-B(OH)₂, Pd catalyst | Chloro to Aryl/Alkyl | 2-Aryl/Alkyl-3-isothiocyanatopyridines |

| R-NH₂, Pd catalyst | Chloro to Amino | 2-Amino-3-isothiocyanatopyridines |

Contribution to the Development of New Synthetic Methodologies

The unique bifunctional nature of this compound can spur the development of novel synthetic methodologies. Its ability to participate in tandem or cascade reactions, where multiple bonds are formed in a single operation, is of particular interest.

For example, a methodology could be developed where an initial nucleophilic addition to the isothiocyanate group is followed by an intramolecular cyclization that displaces the chlorine atom. This "add-cyclize" strategy could provide a rapid and efficient route to a variety of fused heterocyclic systems. The development of stereoselective versions of these reactions would be a significant advancement, providing access to chiral heterocyclic compounds of potential pharmaceutical interest.

Furthermore, the use of this compound in MCRs can lead to the discovery of new reaction pathways and the synthesis of previously inaccessible molecular scaffolds. The exploration of its reactivity with different combinations of MCR components could unveil novel transformations and expand the synthetic chemist's toolbox for creating molecular diversity.

常见问题

Basic: What are the standard synthetic routes for 2-Chloro-3-isothiocyanatopyridine, and what analytical techniques validate its purity?

Answer:

The compound is typically synthesized via nucleophilic substitution reactions, where a chloro substituent in 2-chloropyridine derivatives reacts with thiocyanate ions under controlled conditions. For instance, reacting 2-chloro-3-aminopyridine with thiophosgene (CSCl₂) in anhydrous dichloromethane yields the isothiocyanate derivative. Purity validation employs HPLC (to quantify residual solvents), NMR spectroscopy (¹H/¹³C for structural confirmation), and FT-IR (to verify the -NCS functional group at ~2050 cm⁻¹). Cross-referencing spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) enhances accuracy .

Advanced: How can computational models predict the reactivity of this compound in nucleophilic environments?

Answer:

Density Functional Theory (DFT) simulations evaluate electrophilic centers by mapping electrostatic potential surfaces (EPS) and Fukui indices. For example, the chlorine atom at position 2 exhibits high electrophilicity, while the isothiocyanate group at position 3 acts as a reactive site for nucleophilic attack. Molecular dynamics (MD) simulations further assess solvent effects, predicting reaction pathways in polar aprotic solvents like DMF. Retrosynthesis tools, such as AI-driven platforms (e.g., Template_relevance Reaxys), propose alternative routes using databases of analogous reactions .

Basic: What are the key spectral signatures (NMR, IR) for confirming the structure of this compound?

Answer:

- ¹H NMR : Aromatic protons appear as doublets in the δ 7.8–8.5 ppm range, with coupling constants (J ≈ 5–6 Hz) indicating para-substitution.

- ¹³C NMR : The isothiocyanate carbon resonates at δ ~130–135 ppm, distinct from thiourea derivatives.

- FT-IR : Sharp peaks at 2050–2100 cm⁻¹ (-NCS stretch) and 750–800 cm⁻¹ (C-Cl stretch).

Comparisons with reference spectra in databases like ChemIDplus ensure structural fidelity .

Advanced: What strategies resolve contradictory data in the stability studies of this compound under varying pH conditions?

Answer:

Contradictions often arise from degradation product variability. Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS/MS identifies hydrolyzed byproducts (e.g., thiourea derivatives). Statistical tools like principal component analysis (PCA) differentiate pH-dependent degradation pathways. Triangulating data from HPLC-DAD , mass spectrometry , and kinetic modeling (Arrhenius plots) clarifies degradation mechanisms. Ethical approval for toxicity assessments of byproducts is mandatory .

Basic: How is the reactivity of the isothiocyanate group leveraged in bioconjugation applications?

Answer:

The -NCS group reacts selectively with primary amines (e.g., lysine residues in proteins) to form stable thiourea linkages. Optimization involves pH 8–9 buffers (e.g., borate) to enhance nucleophilicity. Reaction progress is monitored via UV-Vis (absorbance at 280 nm for protein quantification) and SDS-PAGE to confirm conjugation efficiency. Excess reagent is removed using size-exclusion chromatography .

Advanced: What experimental designs minimize side reactions during the synthesis of this compound derivatives?

Answer: